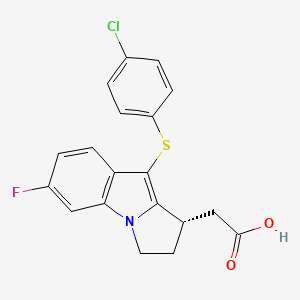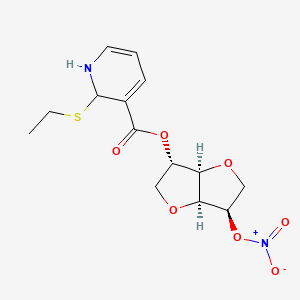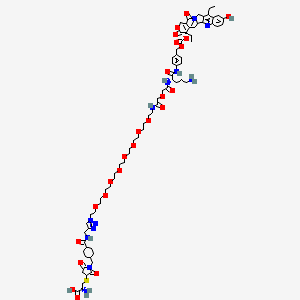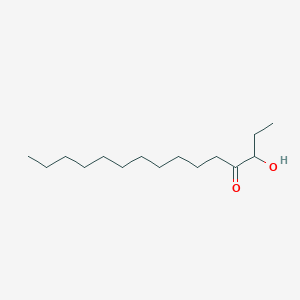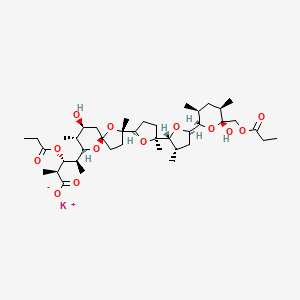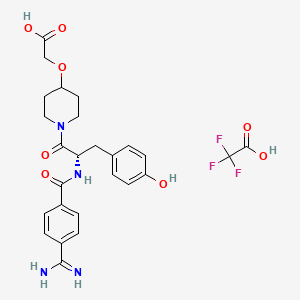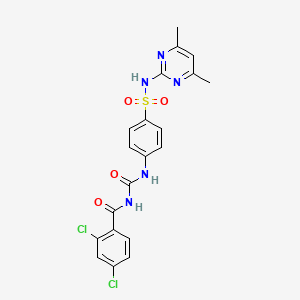
LDN-193188
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
LDN 193188: is a chemical compound known for its role as an inhibitor of phosphatidylcholine transfer protein. This compound is significant in regulating hepatic glucose metabolism and promoting insulin-independent phosphorylation of key insulin signaling molecules .
科学的研究の応用
LDN 193188 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Used to study the regulation of hepatic glucose metabolism and insulin signaling pathways.
Medicine: Investigated for its potential therapeutic applications in metabolic disorders and diabetes.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
LDN 193188 exerts its effects by inhibiting phosphatidylcholine transfer protein. This inhibition regulates hepatic glucose metabolism and promotes insulin-independent phosphorylation of key insulin signaling molecules. The molecular targets involved include various enzymes and proteins in the insulin signaling pathway .
Safety and Hazards
LDN-193188 is intended for research use only . A safety data sheet indicates that it has some level of acute oral toxicity .
Relevant Papers Shishova EY, et al. have published a paper titled “Genetic ablation or chemical inhibition of phosphatidylcholine transfer protein attenuates diet-induced hepatic glucose production” in Hepatology .
生化学分析
Biochemical Properties
LDN 193188 plays a significant role in biochemical reactions, particularly those involving the phosphatidylcholine transfer protein . It interacts with this protein to inhibit its function, thereby regulating hepatic glucose metabolism . The nature of these interactions involves the binding of LDN 193188 to the active site of the enzyme, leading to its inhibition .
Cellular Effects
In terms of cellular effects, LDN 193188 influences cell function by impacting cell signaling pathways and gene expression . Specifically, it promotes insulin-independent phosphorylation of key insulin signaling molecules . This can have a profound effect on cellular metabolism, particularly in the context of glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of LDN 193188 involves its binding interactions with biomolecules, specifically the phosphatidylcholine transfer protein . By inhibiting this protein, LDN 193188 can cause changes in gene expression and enzyme activity, thereby influencing cellular function .
Metabolic Pathways
LDN 193188 is involved in metabolic pathways related to glucose metabolism . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of LDN 193188 involves multiple steps, starting with the preparation of 2,4-dichlorobenzamide. This intermediate is then reacted with 4,6-dimethyl-2-pyrimidinylamine under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial Production Methods: : Industrial production of LDN 193188 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at room temperature and is soluble in dimethyl sulfoxide .
化学反応の分析
Types of Reactions: : LDN 193188 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
類似化合物との比較
Similar Compounds
LDN 193189: Another inhibitor of phosphatidylcholine transfer protein with similar properties.
Dorsomorphin: A compound with similar inhibitory effects on phosphatidylcholine transfer protein.
Uniqueness: : LDN 193188 is unique due to its specific molecular structure, which allows it to effectively inhibit phosphatidylcholine transfer protein and regulate hepatic glucose metabolism. Its ability to promote insulin-independent phosphorylation of key insulin signaling molecules sets it apart from other similar compounds .
特性
IUPAC Name |
2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTBDKMEUUNJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
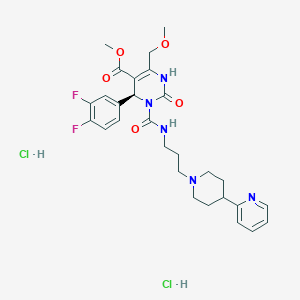
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)
